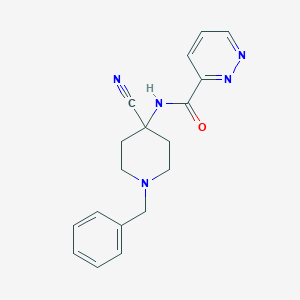
N-(1-Benzyl-4-cyanopiperidin-4-yl)pyridazine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-Benzyl-4-cyanopiperidin-4-yl)pyridazine-3-carboxamide, also known as BPC-157, is a synthetic peptide that has been extensively studied for its potential therapeutic applications. BPC-157 is a pentadecapeptide consisting of 15 amino acids, with a molecular weight of 1419.5355 g/mol. It has been found to have a wide range of beneficial effects on various physiological systems, including the gastrointestinal tract, central nervous system, cardiovascular system, and musculoskeletal system.
作用機序
The exact mechanism of action of N-(1-Benzyl-4-cyanopiperidin-4-yl)pyridazine-3-carboxamide is not fully understood, but it is believed to exert its effects through multiple pathways. This compound has been shown to stimulate the production of growth factors, such as vascular endothelial growth factor (VEGF) and fibroblast growth factor (FGF), which promote angiogenesis and tissue repair. This compound also appears to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines and increasing the production of anti-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. It has been shown to promote wound healing, reduce inflammation, and improve tissue repair in various animal models. This compound has also been found to have neuroprotective effects, protecting against brain damage caused by ischemia and traumatic brain injury. Additionally, this compound has been shown to have cardioprotective effects, improving cardiac function and reducing the risk of heart failure.
実験室実験の利点と制限
N-(1-Benzyl-4-cyanopiperidin-4-yl)pyridazine-3-carboxamide has several advantages for use in laboratory experiments. It is a stable and relatively inexpensive peptide that can be synthesized in large quantities. This compound is also highly bioavailable, meaning that it can be easily absorbed and distributed throughout the body. However, one limitation of this compound is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test specific hypotheses.
将来の方向性
There are several potential future directions for research on N-(1-Benzyl-4-cyanopiperidin-4-yl)pyridazine-3-carboxamide. One area of interest is the potential use of this compound for the treatment of inflammatory bowel disease (IBD). This compound has been shown to have anti-inflammatory effects in the gastrointestinal tract, and several studies have suggested that it may be effective in treating IBD in animal models. Another area of interest is the potential use of this compound for the treatment of musculoskeletal injuries. This compound has been shown to promote tissue repair and reduce inflammation in the musculoskeletal system, and several studies have suggested that it may be effective in treating injuries such as tendonitis and muscle strains. Finally, there is interest in exploring the potential use of this compound for the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. This compound has been shown to have neuroprotective effects and may be effective in preventing or slowing the progression of these disorders.
合成法
N-(1-Benzyl-4-cyanopiperidin-4-yl)pyridazine-3-carboxamide is synthesized in the laboratory using solid-phase peptide synthesis (SPPS) techniques. The synthesis involves the stepwise addition of protected amino acids to a growing peptide chain, which is attached to a solid support. The peptide is then cleaved from the solid support and purified using high-performance liquid chromatography (HPLC).
科学的研究の応用
N-(1-Benzyl-4-cyanopiperidin-4-yl)pyridazine-3-carboxamide has been extensively studied for its potential therapeutic applications in various animal models. It has been found to have a wide range of beneficial effects, including promoting wound healing, reducing inflammation, and improving tissue repair. This compound has also been shown to have neuroprotective effects, protecting against brain damage caused by ischemia and traumatic brain injury.
特性
IUPAC Name |
N-(1-benzyl-4-cyanopiperidin-4-yl)pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O/c19-14-18(21-17(24)16-7-4-10-20-22-16)8-11-23(12-9-18)13-15-5-2-1-3-6-15/h1-7,10H,8-9,11-13H2,(H,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPDDFDRLQDKCEI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C#N)NC(=O)C2=NN=CC=C2)CC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

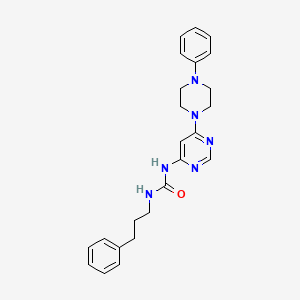
![(E)-2-((2-(1H-benzo[d]imidazol-2-yl)hydrazono)methyl)-1-butyl-1H-benzo[d]imidazole](/img/structure/B2369841.png)


![N-[4-[[3-(6-ethoxypyridazin-3-yl)phenyl]sulfamoyl]phenyl]acetamide](/img/structure/B2369847.png)
![5-[(Cyclopropylamino)methyl]-2,3-dimethylbenzene-1-sulfonamide hydrochloride](/img/structure/B2369849.png)
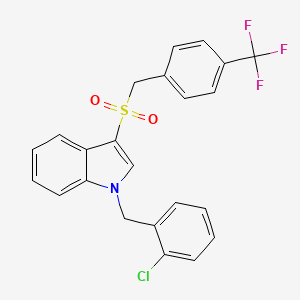
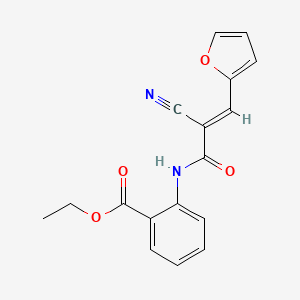
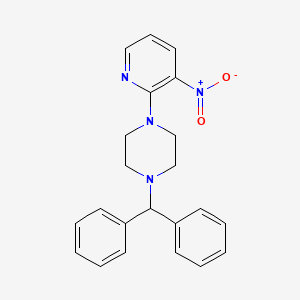
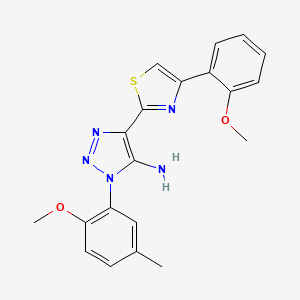
![5-[(4-Bromophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde](/img/structure/B2369860.png)

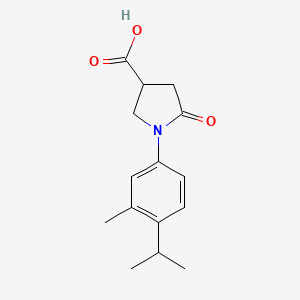
![3-[(4-Oxo-4-thiophen-2-ylbutanoyl)amino]propanoic acid](/img/structure/B2369863.png)